Methyl 4-[2-(acetyloxy)ethoxy]benzoate
Description
Methyl 4-[2-(acetyloxy)ethoxy]benzoate is an organic compound featuring a benzoate ester core substituted with a 2-(acetyloxy)ethoxy group at the para position.
Properties
CAS No. |
89880-74-0 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 4-(2-acetyloxyethoxy)benzoate |
InChI |
InChI=1S/C12H14O5/c1-9(13)16-7-8-17-11-5-3-10(4-6-11)12(14)15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
RODCIWFJYFGLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(acetyloxy)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(acetyloxy)ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(acetyloxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-[2-(acetyloxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(acetyloxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The acetyloxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, molecular weight, and applications. Below is a detailed comparison based on the evidence:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Hydrophobicity: The cyclohexylamino group in methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate increases lipophilicity (logP ~2.5 estimated) compared to the acetyloxy ethoxy group (logP ~1.8), impacting membrane permeability .
- Stability : Acetyloxy groups are prone to hydrolysis under basic conditions, whereas methoxy or ethoxy substituents (e.g., methyl 4-methoxybenzoate) are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
